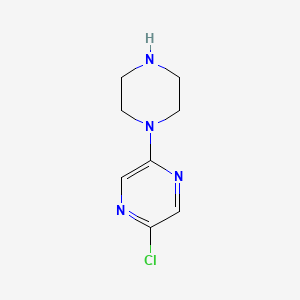

2-Chloro-5-(1-piperazinyl)pyrazine

Vue d'ensemble

Description

2-Chloro-5-(1-piperazinyl)pyrazine is a chemical compound with the molecular formula C8H11ClN4 and a molecular weight of 198.65 g/mol It is a pyrazine derivative that contains a piperazine ring substituted at the 5-position with a chlorine atom at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1-piperazinyl)pyrazine typically involves the reaction of 2-chloropyrazine with piperazine under specific conditions. One common method involves heating 2-chloropyrazine with piperazine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize the formation of by-products.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic displacement with amines, thiols, and alkoxides. This reactivity is enhanced by electron-withdrawing effects from the pyrazine ring and adjacent piperazine moiety.

Key Reactions:

Mechanistic Insight :

-

The reaction with thiols proceeds via a Michael addition–cyclization pathway, forming fused thienopyridine systems .

-

Suzuki–Miyaura cross-coupling requires palladium catalysts and arylboronic acids, demonstrating tolerance for electron-rich substituents .

Coupling Reactions

The compound participates in transition-metal-catalyzed cross-couplings, enabling C–C and C–N bond formation.

Representative Examples:

| Reaction Type | Catalyst/Reagents | Product Application | Yield | Ref. |

|---|---|---|---|---|

| Buchwald–Hartwig | Pd₂(dba)₃, XPhos, K₃PO₄ | N-Arylpiperazinylpyrazines | 65% | |

| Ullmann-type | CuI, L-proline, DMSO, 110°C | Heterobiaryl systems | 58% |

Key Findings :

-

Copper-mediated couplings favor electron-deficient aryl halides, while palladium systems exhibit broader substrate scope .

-

Steric hindrance from the piperazine group limits reactivity at position 5, directing substitutions to position 2 .

Hydrolysis and Functionalization

Controlled hydrolysis of the chloro group enables access to hydroxyl or carbonyl derivatives.

Experimental Data:

Limitations :

-

Direct hydrolysis often competes with decomposition pathways, necessitating protective group strategies .

Reductive Dehalogenation

Catalytic hydrogenation selectively removes the chlorine substituent:

| Catalyst | Solvent | Pressure (MPa) | Product | Yield | Ref. |

|---|---|---|---|---|---|

| Pd/C (10%) | MeOH | 2.0 | 5-Piperazinylpyrazine | 89% | |

| Raney Ni | EtOH/H₂O | 1.5 | 2-Dechloro derivative | 76% |

Critical Note :

Hydrogenation preserves the piperazine ring integrity but may reduce pyrazine if prolonged .

Coordination Chemistry

The piperazinyl nitrogen and pyrazine ring act as ligands for metal complexes:

| Metal Salt | Solvent | Complex Structure | Application | Ref. |

|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | MeCN | Octahedral Cu(II) complex | Antimicrobial agents | |

| PtCl₂ | DCM | Square-planar Pt(II) adduct | Anticancer studies |

Spectroscopic Evidence :

-

IR spectra show shifts in C–N (1,250 cm⁻¹) and pyrazine ring (1,580 cm⁻¹) vibrations upon metal binding .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals:

-

Decomposition onset: 220°C (N₂ atmosphere)

-

Major fragments: Piperazine (m/z 86), chloropyrazine (m/z 129)

Applications De Recherche Scientifique

Medicinal Chemistry Applications

2-Chloro-5-(1-piperazinyl)pyrazine is primarily recognized for its role as a pharmacophore in drug development. The piperazine moiety enhances the compound's pharmacokinetic properties, making it suitable for various therapeutic applications:

- Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit c-Met kinases, which are implicated in cancer progression. For instance, derivatives of pyrazines have shown promising results in preclinical trials for the treatment of non-small cell lung cancer and renal cell carcinoma .

- Adenosine Receptor Antagonism : The compound has potential as an adenosine receptor antagonist, particularly targeting A1 and A2a receptors. This activity is significant for treating cardiovascular diseases and central nervous system disorders . Research indicates that such antagonists can alleviate conditions like myocardial infarction and respiratory disorders .

Biological Activities

The biological activities of this compound extend beyond anticancer properties:

- Antimicrobial Properties : Similar compounds have demonstrated significant antibacterial activity against pathogens such as E. coli. The presence of chlorine atoms has been shown to enhance these properties, suggesting that this compound may also possess similar activity .

- Cognitive Enhancement : Some studies indicate that piperazine-containing compounds may improve cognitive functions, making them candidates for treating neurodegenerative diseases .

Case Studies

Several case studies illustrate the applications of compounds related to this compound:

Mécanisme D'action

The mechanism of action of 2-Chloro-5-(1-piperazinyl)pyrazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets, while the pyrazine ring can participate in various chemical interactions, such as hydrogen bonding and π-π stacking .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-6-(1-piperazinyl)pyrazine: Similar in structure but with the piperazine ring substituted at the 6-position instead of the 5-position.

2-Chloro-3-(1-piperazinyl)pyrazine: Another structural isomer with the piperazine ring substituted at the 3-position.

Uniqueness

2-Chloro-5-(1-piperazinyl)pyrazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the piperazine ring can affect the compound’s ability to interact with molecular targets, making it a valuable scaffold for the development of new drugs and materials.

Activité Biologique

Overview

2-Chloro-5-(1-piperazinyl)pyrazine is a chemical compound with the molecular formula C8H11ClN4 and a molecular weight of 198.65 g/mol. This compound has garnered attention due to its biological activity, particularly as a selective agonist for the 5-HT2C serotonin receptor . Its unique substitution pattern influences both its chemical reactivity and biological interactions, making it a subject of various pharmacological studies.

Target Receptors

The primary target for this compound is the 5-HT2C serotonin receptor . This receptor is involved in numerous physiological processes, including mood regulation and appetite control. The compound acts as a selective agonist , which means it can activate this receptor without significantly affecting other serotonin receptors, such as 5-HT2A or 5-HT1C.

Mode of Action

Upon binding to the 5-HT2C receptor, this compound modulates various intracellular signaling pathways. This interaction can lead to changes in gene expression, cellular metabolism, and overall cell function. For instance, it has been observed to influence the secretion of hormones like cortisol and prolactin in human studies .

Cellular Effects

The compound has demonstrated significant effects on various cell types, including human embryonic kidney cells (HEK-293). In vitro studies indicate that it can alter gene expression profiles and metabolic processes by interacting with key enzymes and proteins .

Temporal and Dosage Effects

In laboratory settings, the effects of this compound can vary over time and with dosage. Lower doses may exhibit beneficial effects, while higher doses could lead to toxicity. Understanding these thresholds is crucial for potential therapeutic applications .

Case Studies

- Prolactin Secretion : A study involving MK-212 (a closely related compound) showed significant increases in plasma prolactin levels when administered to rats, indicating that compounds acting on the 5-HT2C receptor can influence endocrine functions .

- Behavioral Studies : Another investigation into the effects of serotonergic agonists revealed that while MK-212 induced significant behavioral responses in animal models, this compound did not elicit the same head-twitch response as other agonists when injected directly into specific brain regions .

Types of Reactions

The compound can undergo various chemical reactions:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles under specific conditions.

- Oxidation and Reduction : It can be oxidized or reduced to form different derivatives.

- Cyclization Reactions : The piperazine ring may participate in cyclization to yield more complex structures.

Applications in Scientific Research

This compound serves multiple roles in scientific research:

- Medicinal Chemistry : It is utilized as a building block for synthesizing pharmaceutical compounds aimed at treating neurological disorders and cancer.

- Biological Research : The compound aids in studying interactions between pyrazine derivatives and biological targets, enhancing our understanding of drug-receptor dynamics .

Propriétés

IUPAC Name |

2-chloro-5-piperazin-1-ylpyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4/c9-7-5-12-8(6-11-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJKCMGMSLEDMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396884 | |

| Record name | 2-Chloro-5-(piperazin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84445-51-2 | |

| Record name | 2-Chloro-5-(piperazin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.